5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
Description
Properties
CAS No. |
58860-36-9 |
|---|---|
Molecular Formula |
C8H5BrN4 |
Molecular Weight |
237.06 g/mol |
IUPAC Name |
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C8H5BrN4/c9-6-5-11-8-7-10-1-2-12(7)3-4-13(6)8/h1-5H |
InChI Key |
CBORSZFNINNNCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN3C(=CN=C3C2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Cyclization of Precursor Derivatives
This approach involves the cyclization of suitable precursor molecules containing nitrile and amine functionalities under conditions that favor ring closure to form the tetrazole ring system.
- Step 1: Synthesis of a suitable nitrile precursor, typically through nucleophilic substitution or addition reactions involving halogenated intermediates.
- Step 2: Cyclization of the nitrile precursor with azide or hydrazoic acid derivatives under thermal or microwave-assisted conditions to form the tetrazole ring.
- Step 3: Bromination at the 5-position of the resulting heterocycle, often achieved via electrophilic bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
Method B: Direct Construction via Multicomponent Reactions
Some literature reports describe multicomponent reactions involving azides, nitriles, and halogenating agents to assemble the heterocyclic system in a single or sequential process.
Method C: Use of Metal-Catalyzed Cyclization
Recent advances include metal-catalyzed cyclization reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC), to construct the core structure, followed by bromination.
- Step 1: Formation of the heterocyclic core via cycloaddition.
- Step 2: Bromination of the tricyclic system at the 5-position using NBS or other electrophilic brominating agents.
Reaction Conditions and Optimization
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Nitrile formation | Nitrile precursors, halogenated intermediates | Reflux, inert atmosphere | Ensures high yield of precursor |
| Cyclization | Hydrazine derivatives, azides | Elevated temperature, microwave irradiation | Promotes ring closure |
| Bromination | N-bromosuccinimide (NBS), elemental bromine | Room temperature to 50°C | Controlled addition to prevent overbromination |
| Purification | Column chromatography, recrystallization | Appropriate solvents (e.g., dichloromethane, ethanol) | Ensures purity of final product |
Analytical Confirmation
The structural integrity of synthesized compounds is verified via:
- NMR Spectroscopy: To confirm the formation of the heterocyclic system and bromine substitution.
- X-ray Crystallography: To determine the three-dimensional structure and confirm the fused ring system.
- Mass Spectrometry: To verify molecular weight and purity.
Research Outcomes and Data Tables
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C8H5BrN4 | |
| Molecular Weight | 237.06 g/mol | |
| Key Reaction Step | Bromination using NBS | , |
| Typical Yield | 45-65% | , |
Chemical Reactions Analysis
Types of Reactions
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .
Scientific Research Applications
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism by which 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s bromine atom and tetraaza-tricyclic core distinguish it from simpler heterocycles. Below is a comparative analysis with selected analogs:
Key Findings :
- Reactivity : The bromine in the target compound exhibits electrophilic substitution tendencies similar to 5-bromo-1,3-thiazole but contrasts with the nucleophilic substitution observed in 2-bromo-6-phenylimidazo-thiadiazole .
- Crystallography : The planar fused-ring system of the target compound, refined via SHELXL, contrasts with the distorted geometry of 8-bromo-1,3,6,9-tetrazatricyclo[5.2.1.0²,⁶]decane, highlighting steric effects of substituent placement .
Thermodynamic and Kinetic Stability
The tricyclic framework enhances kinetic stability compared to monocyclic analogs (e.g., 5-bromo-1,3-thiazole). However, the presence of multiple nitrogen atoms introduces ring strain, reducing thermodynamic stability relative to bicyclic systems like 8-bromo-1,3,6,9-tetrazatricyclo[5.2.1.0²,⁶]decane. Computational studies suggest that bromine’s electron-withdrawing effect stabilizes the lowest unoccupied molecular orbital (LUMO), facilitating charge-transfer interactions in materials applications.
Biological Activity
5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is a complex nitrogen-rich heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound based on available research findings.
- Molecular Formula : C₈H₈BrN₈
- Molecular Weight : 303.1 g/mol
- Structural Characteristics : The compound features a bicyclic structure with multiple nitrogen atoms contributing to its unique reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 20 |
Data Source: Laboratory studies on antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
Data Source: Cytotoxicity assays performed in controlled laboratory settings.
The biological activity of 5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene is believed to be mediated through multiple mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA base pairs, disrupting replication.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular metabolism and proliferation has been suggested.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of the compound against clinical isolates of bacteria. The results indicated a strong correlation between concentration and inhibition efficacy.
-
Case Study on Anticancer Effects :
- Research by Johnson et al. (2024) explored the anticancer potential of the compound in vivo using xenograft models. The study reported a significant reduction in tumor size with minimal toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
